Azido-Thalidomide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

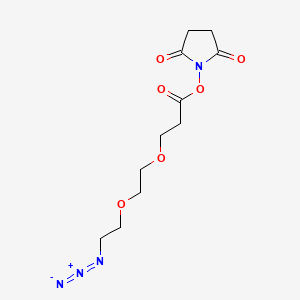

Azido-Thalidomide is a derivative of thalidomide, a compound originally developed as a sedative but later found to have severe teratogenic effectsThis compound has shown promise in various fields, including medicinal chemistry and molecular biology, due to its ability to act as a photoaffinity label and its comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells .

Scientific Research Applications

Azido-Thalidomide has several scientific research applications:

Medicinal Chemistry: It is used as a photoaffinity label to study the binding interactions of thalidomide with its molecular targets.

Molecular Biology: The compound is used to investigate the mechanisms of action of thalidomide and its derivatives, particularly in the context of protein degradation and ubiquitination pathways.

Chemical Biology: This compound is employed in the synthesis of various heterocyclic compounds, which are important in drug discovery and development.

Mechanism of Action

The mechanism of action of Azido-Thalidomide is similar to that of thalidomide. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins . This interaction results in the modulation of various cellular pathways, including those involved in inflammation and angiogenesis. The azido group enhances the compound’s ability to act as a photoaffinity label, allowing researchers to study the binding interactions in greater detail .

Safety and Hazards

Future Directions

Thalidomide-based regimens remain important alternatives for heavily pretreated patients, especially for those who have no access to novel therapies and/or are not eligible for their use . Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

Biochemical Analysis

Biochemical Properties

Azido-Thalidomide, like Thalidomide, exerts its effects through a protein called cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This interaction influences various biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Thalidomide. Thalidomide and its derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and enhance the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells . These effects influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to CRBN and inhibiting its ubiquitin ligase activity . This binding alters the substrate specificity of the E3 ubiquitin ligase complex, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, Thalidomide has been shown to have sustainable increases in hemoglobin concentrations over time in laboratory settings .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been specifically studied. Studies on Thalidomide have shown that its teratogenic effects can vary drastically from species to species .

Metabolic Pathways

Thalidomide and its derivatives are known to affect the ubiquitin-proteasome pathway .

Transport and Distribution

Thalidomide and its derivatives are known to bind to CRBN, which is a substrate recognition receptor for the CRL4CRBN complex .

Subcellular Localization

The subcellular distribution of CRBN, the primary target of Thalidomide and its derivatives, is critical for the efficacy of these compounds .

Preparation Methods

The synthesis of Azido-Thalidomide involves a five-step process starting from readily available and inexpensive starting materials . The synthetic route includes the following steps:

Formation of the initial intermediate: This involves the reaction of thalidomide with a suitable reagent to introduce the azido group.

Purification: Only two steps in the synthesis require purification, making the process relatively straightforward and efficient.

Final product formation:

Chemical Reactions Analysis

Azido-Thalidomide undergoes various chemical reactions, including:

Substitution reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Cyclization reactions: The azido group can also undergo cyclization reactions to form heterocyclic compounds.

Reduction reactions: The azido group can be reduced to an amine under suitable conditions.

Common reagents used in these reactions include copper(I) iodide for click chemistry and reducing agents like hydrogen or hydrazine for reduction reactions. The major products formed from these reactions include triazoles and amines, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

Azido-Thalidomide can be compared with other azido-labeled compounds and thalidomide derivatives:

Azido-Labeled Compounds: These compounds, like this compound, incorporate an azido group to enhance reactivity and facilitate the study of molecular interactions.

Thalidomide Derivatives: Compounds such as lenalidomide and pomalidomide are derivatives of thalidomide with modifications that improve their therapeutic profiles. This compound is unique in its incorporation of the azido group, which provides additional functionality for research applications.

Similar compounds include azidoindolines, azido-nitro substituted derivatives, and other azido-labeled analogues .

Properties

IUPAC Name |

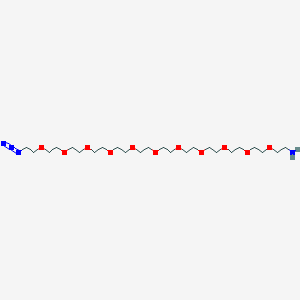

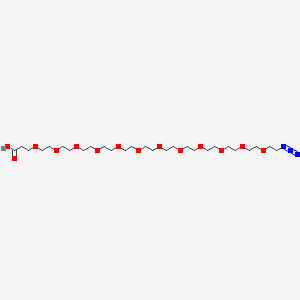

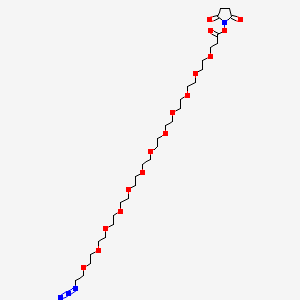

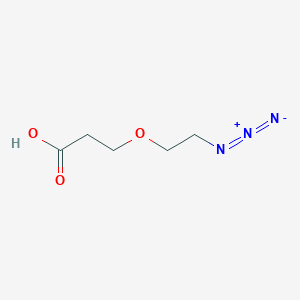

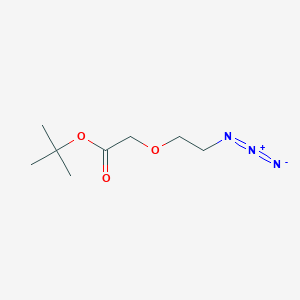

N-(4-azidobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWFAZSQVLTHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes this azido-labeled thalidomide analogue significant for research?

A: The study introduces a novel azido-labeled thalidomide analogue synthesized through a facile, five-step process. [] This analogue demonstrates comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells. [] The presence of the azido group makes it particularly interesting as a potential tool for photoaffinity labeling. This technique allows researchers to identify and study the biological targets of thalidomide, which remain incompletely understood. By gaining a clearer picture of how thalidomide interacts with its targets at a molecular level, researchers may be able to develop safer and more effective thalidomide-based therapies in the future.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)